(-)-Fenchone

Catalog No.
S533027
CAS No.
7787-20-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Fenchone

CAS Number

7787-20-4

Product Name

(-)-Fenchone

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3

InChI Key

LHXDLQBQYFFVNW-UHFFFAOYSA-N

SMILES

O=C1[C@](C2)(C)CC[C@]2([H])C1(C)C

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Synonyms

L-Fenchone; l-alpha-Fenchone; CCRIS 8093;

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C(C2=O)(C)C

Description

The exact mass of the compound (-)-Fenchone is 152.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublesoluble (in ethanol). It belongs to the ontological category of fenchone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Fenchone, also known as 1,3,3-trimethyl-2-norbornanone, is an organic compound classified as a monoterpenoid and a ketone. It has the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.23 g/mol . This colorless oily liquid exhibits an odor similar to that of camphor and is primarily found in the essential oils of fennel and wormwood. It exists as a racemic mixture containing both the enantiomers (+)-fenchone and (−)-fenchone, with the latter being the focus of many studies due to its unique properties .

The specific mechanism of action of (-)-fenchone is not fully understood. However, research suggests it might have insect repellent properties and could potentially modulate certain biological processes [, ]. More research is needed to elucidate its specific mechanisms.

  • Toxicity: Limited data exists on the specific toxicity of (-)-fenchone. However, studies suggest it exhibits moderate to low toxicity [].
  • Flammability: Fenchone is flammable with a flash point around 50 °C [].
  • Reactivity: Fenchones can react with strong oxidizing agents.
  • Asymmetric Synthesis

    Due to its chirality, (-)-fenchone is valuable in asymmetric synthesis. Researchers can utilize it as a chiral auxiliary or catalyst to control the stereochemistry of newly formed molecules. This allows for the creation of enantiopure compounds, which are crucial in developing pharmaceuticals and other chiral drugs [1].

    • Source:
  • Organic Chemistry

    Researchers use (-)-fenchone as a starting material for the synthesis of other complex organic molecules. Its chemical structure offers a versatile platform for further functionalization and modification, enabling the creation of novel compounds for various applications [2].

    • Source:
  • Material Science

    (-)-Fenchone's properties have potential applications in material science research. Studies explore its use in the development of new materials with specific functionalities, such as liquid crystals or chiral polymers [3].

    • Source
Typical of ketones. Notably, it can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents and organolithium compounds. For instance, when reacted with phenylmagnesium bromide, (-)-fenchone forms a precipitate that can be analyzed for further chemical insights . Additionally, it can undergo oxidation reactions to yield various derivatives, showcasing its reactivity under different conditions.

(-)-Fenchone exhibits several biological activities. It has been noted for its antimicrobial properties, being effective against various pathogens. Studies indicate that it may also possess anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications . Furthermore, its interaction with biological membranes has been studied, revealing potential impacts on cellular processes and signaling pathways .

The synthesis of (-)-fenchone can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting fenchone from fennel oil or wormwood oil.
  • Synthetic Routes: Laboratory synthesis can be performed using cyclization reactions of suitable precursors such as isoprene derivatives or through the rearrangement of other terpenes.
  • Catalytic Reactions: Catalytic hydrogenation or oxidation processes can also be employed to synthesize fenchone from simpler organic compounds .

(-)-Fenchone finds diverse applications across various industries:

  • Flavoring Agent: It is widely used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Its camphor-like scent makes it a popular choice in perfumery.
  • Pharmaceuticals: Investigated for potential use in medicinal formulations due to its biological activities .

Research into the interactions of (-)-fenchone with water clusters has revealed that it disrupts the hydrogen bonding network within water, indicating potential implications for solvation dynamics and molecular interactions in biological systems . Such studies highlight the importance of (-)-fenchone in understanding molecular behavior in various environments.

Several compounds share structural or functional similarities with (-)-fenchone. Here are some notable examples:

Compound NameStructure TypeUnique Features
CamphorMonoterpenoidStronger aroma; used extensively in medicinal products.
MentholMonoterpenoidCooling sensation; widely used in personal care products.
ThujoneMonoterpenoidPsychoactive properties; found in wormwood and absinthe.
CarvoneMonoterpenoidDistinctive minty aroma; used in flavoring and fragrance.

(-)-Fenchone is unique due to its specific enantiomeric form and its dual presence in both culinary and therapeutic contexts, setting it apart from these other compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS]
Liquid
Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.941-0.946

Appearance

Solid powder

Melting Point

5-6 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K6G5Y2Y3Q2

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 284 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 48 of 332 companies with hazard statement code(s):;
H226 (95.83%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7787-20-4

Wikipedia

Fenchone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-: ACTIVE
Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-08-15
1: Akhbari M, Kord R, Jafari Nodooshan S, Hamedi S. Analysis and evaluation of the antimicrobial and anticancer activities of the essential oil isolated from Foeniculum vulgare from Hamedan, Iran. Nat Prod Res. 2018 Jan 7:1-4. doi: 10.1080/14786419.2017.1423310. [Epub ahead of print] PubMed PMID: 29308661.
2: Sripathi R, Jayagopal D, Ravi S. A study on the seasonal variation of the essential oil composition from Plectranthus hadiensis and its antibacterial activity. Nat Prod Res. 2018 Apr;32(7):871-874. doi: 10.1080/14786419.2017.1363748. Epub 2017 Aug 8. PubMed PMID: 28783957.
3: Varman RM, Singh S. Investigation of effects of terpene skin penetration enhancers on stability and biological activity of lysozyme. AAPS PharmSciTech. 2012 Dec;13(4):1084-90. doi: 10.1208/s12249-012-9840-1. Epub 2012 Aug 29. PubMed PMID: 22930344; PubMed Central PMCID: PMC3513477.
4: Mbata GN, Pascual-Villalobos MJ, Payton ME. Comparative mortality of diapausing and nondiapausing larvae of Plodia interpunctella (Lepidoptera: Pyralidae) exposed to monoterpenoids and low pressure. J Econ Entomol. 2012 Apr;105(2):679-85. PubMed PMID: 22606841.
5: Abdelgaleil SA, Mohamed MI, Badawy ME, El-arami SA. Fumigant and contact toxicities of monoterpenes to Sitophilus oryzae (L.) and Tribolium castaneum (Herbst) and their inhibitory effects on acetylcholinesterase activity. J Chem Ecol. 2009 May;35(5):518-25. doi: 10.1007/s10886-009-9635-3. Epub 2009 May 5. PubMed PMID: 19412756.

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